3-Amino-N-(3,4-dimethoxyphenyl)benzamide

Description

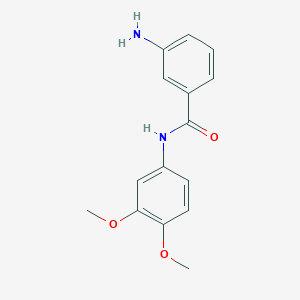

3-Amino-N-(3,4-dimethoxyphenyl)benzamide is a benzamide derivative synthesized via the reaction of isatoic anhydride with 1-(3,4-dimethoxyphenyl)propan-2-amine in dichloromethane, yielding 90% under optimized conditions . Its structure features a 3-amino substitution on the benzamide core and an N-linked 3,4-dimethoxyphenylpropan-2-yl group (Figure 1). This compound serves as a precursor for mebeverine derivatives with demonstrated spasmolytic and anti-inflammatory activities .

Properties

IUPAC Name |

3-amino-N-(3,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKFTKPJXGZWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,4-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 3,4-dimethoxyaniline and the carbonyl group of benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Methoxy vs. Methyl Groups : Methoxy substituents (as in the target compound and Rip-B) increase lipophilicity and metabolic stability compared to methyl groups (e.g., N-(3,4-dimethylphenyl)benzamide) .

- Synthetic Efficiency : The target compound’s synthesis via isatoic anhydride achieves higher yields (90%) than Rip-B’s benzoyl chloride route (80%) .

Pharmacological and Functional Differences

Spasmolytic and Anti-Inflammatory Activity

The target compound’s derivatives exhibit spasmolytic effects by modulating smooth muscle contraction, attributed to the 3-amino and dimethoxyphenyl groups enhancing interactions with muscarinic or calcium channels .

Receptor Targeting and Binding

- ACE2 Inhibition: A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, binds ACE2 with a docking score of -5.51 kcal/mol, suggesting that dimethoxyphenyl groups may enhance affinity for protease targets .

- Dopamine Receptor Antagonism: Benzamide derivatives like amisulpride (a D2/D3 antagonist) highlight the role of substituents in receptor selectivity. The target compound’s dimethoxy and amino groups may confer limbic selectivity, akin to amisulpride’s profile .

Table 2: Hazard Comparison

Notes:

Biological Activity

3-Amino-N-(3,4-dimethoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with an amino group and a dimethoxyphenyl substituent. Its structure can be represented as follows:

This configuration contributes to its interaction with biological targets, influencing its pharmacological effects.

Antioxidant Activity

Research indicates that 3-amino benzamide exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. A study demonstrated that treatment with 3-amino benzamide significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in rat models subjected to oxidative damage. Conversely, it reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In experimental models, it was found to decrease histopathological damage scores and prevent fibrosis formation in esophageal caustic injuries. The mechanism involves inhibiting poly(adenosine diphosphate-ribose) polymerase (PARP), which is activated during cellular stress and contributes to inflammatory responses .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is a focal point of ongoing research .

The biological activity of this compound is largely attributed to its role as a PARP inhibitor. By inhibiting PARP, the compound prevents DNA repair processes that are often hijacked by cancer cells for survival. This leads to increased DNA damage and subsequent cell death in malignant cells .

Study on Esophageal Damage

In a controlled study involving rats, 3-amino benzamide was administered following caustic esophageal burns. The treatment resulted in a significant reduction in stenosis index and improved histopathological outcomes compared to untreated controls. The biochemical analysis revealed enhanced antioxidant enzyme activity and reduced tissue damage markers .

| Group | Stenosis Index | Histopathological Score | SOD Activity | MDA Level |

|---|---|---|---|---|

| Untreated | High | Severe | Low | High |

| Treated with 3-AB | Low | Mild | High | Low |

Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin against MDA-MB-231 breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.